molecular formula C13H16N2O B14200847 3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole CAS No. 832688-61-6

3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole

Cat. No.: B14200847
CAS No.: 832688-61-6
M. Wt: 216.28 g/mol
InChI Key: ZNQYSOVARQPSCV-ZDUSSCGKSA-N
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Description

3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-arylpropanenitrile with arylsulfonylhydrazides in the presence of a catalyst such as N-iodosuccinimide (NIS) . This reaction proceeds through successive cyclization and sulfanylation steps to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions, green solvents, and both homo- and heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

832688-61-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole

InChI

InChI=1S/C13H16N2O/c1-10-9-12(15-14-10)13(2,16-3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/t13-/m0/s1

InChI Key

ZNQYSOVARQPSCV-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC(=NN1)[C@](C)(C2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=NN1)C(C)(C2=CC=CC=C2)OC

Origin of Product

United States

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